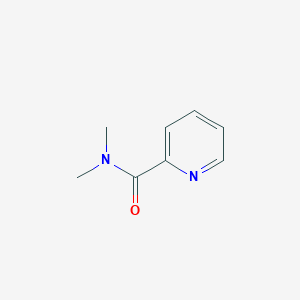

2-Pyridinecarboxamide,N,N-dimethyl-(9CI)

Description

Historical Development of Pyridine Carboxamide Chemistry

The foundation of pyridine carboxamide chemistry traces back to the pioneering work of Scottish chemist Thomas Anderson, who first discovered pyridine in 1849 through the examination of animal bone oil distillation products. Anderson isolated a colorless liquid with an unpleasant odor from the high-temperature heating of animal bones, successfully purifying pyridine two years later in 1851. The historical significance of this discovery cannot be overstated, as Anderson named the compound "pyridine" after the Greek word "pyr" meaning fire, reflecting its flammable nature. The suffix "idine" was added following chemical nomenclature conventions to indicate a cyclic compound containing a nitrogen atom.

The structural elucidation of pyridine compounds progressed significantly in the following decades. Wilhelm Körner in 1869 and James Dewar in 1871 proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This structural understanding was subsequently confirmed through reduction experiments where pyridine was converted to piperidine using sodium in ethanol. The first major breakthrough in synthetic methodology came in 1881 when Arthur Rudolf Hantzsch described his landmark pyridine synthesis, utilizing a 2:1:1 mixture of beta-keto acid, aldehyde, and ammonia. This methodology established the foundation for systematic pyridine derivative preparation.

The evolution of carboxamide derivatives followed naturally from these synthetic advances. The development of picolinamide, the parent compound of N,N-dimethyl-2-pyridinecarboxamide, emerged as researchers explored functionalization of the pyridine core structure. The dimethyl derivative specifically represents an important advancement in this chemical lineage, offering enhanced synthetic utility and modified biological properties compared to the unsubstituted picolinamide.

Position of N,N-Dimethyl-2-pyridinecarboxamide in Medicinal Chemistry

N,N-dimethyl-2-pyridinecarboxamide occupies a unique position within medicinal chemistry as both a synthetic intermediate and a biologically active compound in its own right. The compound serves as a crucial building block in the synthesis of various therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial agents. Research has demonstrated that picolinamide derivatives, including the N,N-dimethyl variant, function effectively as directing groups in transition metal-catalyzed reactions, enabling selective carbon-hydrogen bond functionalization.

The medicinal chemistry significance of this compound extends to its role in drug discovery programs targeting vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition. Studies have shown that picolinamide-based derivatives demonstrate potent inhibitory activity against VEGFR-2 kinase, with some analogs achieving inhibition values in the nanomolar range. The N,N-dimethyl substitution pattern provides specific advantages in terms of metabolic stability and cellular penetration compared to primary amide analogs.

Furthermore, the compound has found application in the development of antimycobacterial agents. Research investigating pyridine carboxamide derivatives as anti-tubercular compounds has identified the 2-pyridinecarboxylic acid moiety as a critical pharmacophore for activity against Mycobacterium tuberculosis. The N,N-dimethyl derivative serves as a prodrug that undergoes activation by mycobacterial amidase enzymes, demonstrating the sophisticated approach to targeted therapy design.

The compound's utility extends to cancer therapeutics, where picolinamide derivatives have been designed as hematopoietic progenitor kinase 1 (HPK1) inhibitors for immunotherapy applications. The systematic modification of the carboxamide functionality, including dimethyl substitution, has yielded compounds with enhanced kinase selectivity and improved pharmacokinetic properties.

Research Significance Across Scientific Disciplines

The research significance of N,N-dimethyl-2-pyridinecarboxamide spans multiple scientific disciplines, reflecting its versatility as both a synthetic tool and a biological probe. In synthetic organic chemistry, the compound functions as an invaluable directing group for transition metal-catalyzed carbon-hydrogen activation reactions. This application has revolutionized synthetic methodology, enabling the selective functionalization of otherwise unreactive carbon-hydrogen bonds through coordination to the pyridine nitrogen atom.

Chemical biology research has extensively utilized picolinamide derivatives to probe protein-ligand interactions and enzyme mechanisms. The compound's ability to coordinate metal ions makes it particularly useful in studies involving metalloproteins and metal-dependent enzymes. Spectroscopic investigations using matrix isolation techniques have provided detailed insights into the conformational preferences and vibrational characteristics of picolinamide derivatives.

In analytical chemistry, N,N-dimethyl-2-pyridinecarboxamide serves as both a derivatization reagent and a reference standard. The compound's well-characterized physical properties, including its distinctive spectroscopic signatures, make it valuable for method development and validation studies. The compound exhibits specific infrared absorption patterns that facilitate its identification and quantification in complex mixtures.

Pharmaceutical sciences have embraced the compound as a scaffold for drug design and development. The systematic exploration of structure-activity relationships around the picolinamide core has yielded insights into optimal substitution patterns for various therapeutic targets. The N,N-dimethyl variant specifically provides a balance between synthetic accessibility and biological activity that makes it an attractive starting point for medicinal chemistry programs.

| Application Area | Primary Function | Key Advantages |

|---|---|---|

| Synthetic Chemistry | Directing Group | Selective C-H Activation |

| Medicinal Chemistry | Drug Scaffold | Enhanced Stability |

| Analytical Chemistry | Reference Standard | Characteristic Spectra |

| Chemical Biology | Metal Coordination | Protein Interaction Studies |

Pharmacological Research Evolution

The pharmacological research evolution surrounding N,N-dimethyl-2-pyridinecarboxamide reflects the broader development of pyridine-based therapeutics over the past several decades. Early investigations focused primarily on the basic pharmacological properties of picolinamide and its simple derivatives. These foundational studies established the fundamental understanding of how structural modifications to the pyridine carboxamide framework influence biological activity.

Contemporary research has advanced significantly beyond these early investigations, with sophisticated structure-activity relationship studies guiding the optimization of picolinamide derivatives for specific therapeutic targets. The development of pyridine carboxamide-based succinate dehydrogenase inhibitors exemplifies this evolution, with the first commercial product carboxin launched in 1966, followed by decades of structural refinement. Modern analogs demonstrate dramatically improved potency and selectivity profiles compared to these early compounds.

The antimicrobial research trajectory represents another significant evolution in the pharmacological understanding of these compounds. Initial studies focused on broad-spectrum activity, but current research emphasizes targeted approaches for specific pathogens. The discovery that certain pyridine carboxamides function as prodrugs activated by pathogen-specific enzymes represents a major advancement in this field.

Oncology research has witnessed perhaps the most dramatic evolution in the application of picolinamide derivatives. Early cancer research focused on general cytotoxicity, but modern approaches emphasize specific kinase inhibition and targeted therapy development. The identification of VEGFR-2 and HPK1 as therapeutic targets has led to the development of highly potent and selective inhibitors based on the picolinamide scaffold.

| Research Era | Focus Area | Representative Targets | Key Developments |

|---|---|---|---|

| 1960s-1980s | Basic Pharmacology | General Activity | Foundation Studies |

| 1990s-2000s | Mechanism Studies | Enzyme Inhibition | SAR Development |

| 2000s-2010s | Target Selectivity | Specific Kinases | Targeted Design |

| 2010s-Present | Precision Medicine | VEGFR-2, HPK1 | Personalized Therapy |

The current research landscape continues to evolve with advances in computational drug design and high-throughput screening technologies. Modern approaches to picolinamide derivative optimization incorporate molecular docking studies, quantum chemical calculations, and artificial intelligence-driven design strategies. These technological advances have accelerated the identification of promising lead compounds and facilitated the rational design of next-generation therapeutics based on the N,N-dimethyl-2-pyridinecarboxamide scaffold.

Properties

CAS No. |

14805-91-5 |

|---|---|

Molecular Formula |

C8H10N2O |

Molecular Weight |

150.18 g/mol |

IUPAC Name |

N,N-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 |

InChI Key |

YGGWPDLYLUHWIQ-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC=CC=N1 |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Backbone | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2-Pyridinecarboxamide, N,N-Dimethyl | Pyridine | CON(CH₃)₂ at 2-position | C₈H₁₁N₃O | 165.19 |

| 2-Pyridinecarboxamide, 6-Ethyl | Pyridine | C₂H₅ at 6-position | C₈H₁₀N₂O | 166.18 |

| (S)-N,N-Dimethylpyrrolidine-2-carboxamide | Pyrrolidine | CON(CH₃)₂ at 2-position | C₇H₁₄N₂O | 142.20 |

| 2-Piperidinecarboxamide, N,N-Dimethyl | Piperidine | CON(CH₃)₂ at 2-position | C₈H₁₆N₂O | 172.23 |

Table 2: Hypothetical Physicochemical Properties*

| Compound Name | logP (Est.) | Solubility in DMF | Reactivity in SNAr Reactions |

|---|---|---|---|

| 2-Pyridinecarboxamide, N,N-Dimethyl | 1.5 | High | Moderate (electron-deficient pyridine) |

| 2-Pyridinecarboxamide, 6-Ethyl | 2.0 | Moderate | Reduced (steric hindrance) |

| (S)-N,N-Dimethylpyrrolidine-2-carboxamide | 0.8 | Very High | Low (saturated backbone) |

Notes

- Limited experimental data on exact melting points, toxicity, or synthetic yields were found in the provided evidence.

- Structural comparisons are inferred from substituent effects and heterocyclic chemistry principles.

Preparation Methods

Acid Chloride Aminolysis

The most widely reported method involves converting pyridine-2-carboxylic acid to its acid chloride, followed by reaction with dimethylamine. This two-step process is adapted from analogous pyridinecarboxamide syntheses:

-

Formation of Pyridine-2-carbonyl Chloride :

Pyridine-2-carboxylic acid reacts with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux. The reaction typically achieves >95% conversion in 2–4 hours at 60–80°C. -

Amidation with Dimethylamine :

The acid chloride is treated with excess dimethylamine (2.0–3.0 equivalents) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (TEA) is often added to neutralize HCl. Yields range from 85–92%.

Key Data :

| Step | Reagent/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | SOCl₂, DCM | 60°C | 3 h | 97% |

| 2 | (CH₃)₂NH, TEA | 0–25°C | 1 h | 89% |

Coupling Agent-Mediated Synthesis

For laboratories avoiding corrosive acid chlorides, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) enable direct amidation of pyridine-2-carboxylic acid with dimethylamine:

-

Activation :

The carboxylic acid is activated with EDCl and HOBt (hydroxybenzotriazole) in DCM. -

Amine Coupling :

Dimethylamine hydrochloride is added with a base (e.g., DIPEA) to form the amide.

Optimized Conditions :

-

Molar ratio (acid:EDCl:HOBt:amine): 1:1.2:1.2:1.5

-

Yield: 78–84%

-

Purity (HPLC): >98%

Continuous Flow Processes

Industrial-scale production often employs continuous flow reactors to enhance efficiency. A patented method for related pyridinecarboxamides illustrates this approach:

-

Tubular Reactor Setup :

-

Pyridine-2-carbonyl chloride and dimethylamine are pumped into a mixer at 20°C.

-

Residence time: 5–10 minutes.

-

-

In-line Quenching :

The mixture is neutralized with aqueous NaHCO₃ and separated via continuous extraction.

Advantages :

Reaction Optimization and Challenges

Solvent Selection

Polar aprotic solvents (THF, DMF) maximize yields by stabilizing intermediates. Non-polar solvents (toluene) reduce side reactions but slow reaction rates.

By-Product Mitigation

-

Dimethylamide Hydrolysis : Excess dimethylamine (≥2.5 eq) prevents hydrolysis to pyridine-2-carboxylic acid.

-

Ring Chlorination : Using fresh SOCl₂ minimizes chlorination at the pyridine’s 6-position.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=4.8 Hz, 1H, pyridine H6), 7.88 (t, J=7.6 Hz, 1H, H4), 7.46 (d, J=7.8 Hz, 1H, H3), 3.08 (s, 6H, N(CH₃)₂).

-

IR (cm⁻¹): 1650 (C=O stretch), 1550 (pyridine ring).

Purity Assessment

HPLC methods using C18 columns and UV detection at 254 nm achieve baseline separation of N,N-dimethylpyridine-2-carboxamide from impurities.

Industrial-Scale Production

A scaled-up protocol derived from involves:

-

Reactor Setup :

-

500 L glass-lined reactor with mechanical stirring and temperature control.

-

-

Batch Process :

-

Charge pyridine-2-carboxylic acid (50 kg), SOCl₂ (120 L), and DCM (200 L).

-

Reflux at 60°C for 4 hours.

-

Distill off DCM/SOCl₂, then add THF (300 L) and dimethylamine gas (30 kg).

-

-

Yield : 430 kg (86%) of product with 99.5% purity.

Q & A

Q. What are the recommended synthetic routes for 2-Pyridinecarboxamide,N,N-dimethyl-(9CI) in laboratory settings?

- Methodological Answer : The compound can be synthesized via amidation of 2-pyridinecarboxylic acid with dimethylamine using coupling agents like EDCl/HOBt or DCC. Alternatively, alkylation of 2-aminopyridine with methyl iodide under basic conditions (e.g., NaH/DMF) introduces the dimethylamino group. Post-synthesis purification involves column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol . For structural analogs (e.g., pyridinecarboxamide derivatives), amide bond formation via activated esters (e.g., NHS esters) is also effective .

Q. How can researchers characterize the structural integrity of 2-Pyridinecarboxamide,N,N-dimethyl-(9CI) using spectroscopic techniques?

- Methodological Answer :

- NMR : NMR (CDCl) will show pyridine ring protons (δ 7.5–8.5 ppm) and dimethylamino group protons (δ 2.8–3.2 ppm). NMR confirms carbonyl (C=O) at ~165 ppm.

- IR : Stretching vibrations for amide C=O (~1650 cm) and N-H (if present, ~3300 cm).

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion ([M+H]) at m/z 151.1 (CHNO).

Cross-reference with NIST databases for pyridinecarboxamide analogs to validate spectral assignments .

Q. What are the key physicochemical properties (e.g., solubility, logP) of 2-Pyridinecarboxamide,N,N-dimethyl-(9CI) critical for experimental design?

- Methodological Answer :

- Solubility : Determine via shake-flask method in solvents (e.g., water, DMSO, ethanol) using HPLC-UV quantification. Predicted logP (~0.5–1.2) via computational tools (e.g., ChemAxon or ACD/Labs) suggests moderate lipophilicity.

- Stability : Assess pH-dependent stability (1–13) via LC-MS over 24–72 hours. The dimethylamino group may enhance solubility in acidic conditions due to protonation .

Advanced Research Questions

Q. How do electronic effects of the N,N-dimethylamino group influence the reactivity of 2-Pyridinecarboxamide derivatives in catalytic applications?

- Methodological Answer : The electron-donating dimethylamino group increases electron density on the pyridine ring, enhancing nucleophilic aromatic substitution (NAS) reactivity. Computational studies (DFT, B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, in palladium-catalyzed couplings, the dimethylamino group may act as a directing ligand, as seen in related pyridinecarboxamide catalysts .

Q. What methodologies are effective in resolving contradictory data regarding the compound's solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Experimental Validation : Compare experimental solubility (via UV-Vis or gravimetry) with predicted values (COSMO-RS or Hansen Solubility Parameters).

- Crystallography : X-ray diffraction can reveal polymorphic forms affecting solubility. For instance, hydrogen-bonding networks in polar solvents may stabilize specific crystal lattices.

- Thermodynamic Analysis : Measure enthalpy of dissolution (via calorimetry) to distinguish entropy-driven vs. enthalpy-driven solubility discrepancies .

Q. What in silico approaches can predict the biological activity of 2-Pyridinecarboxamide,N,N-dimethyl-(9CI) against target enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., kinases or proteases). The pyridine ring may mimic adenine in ATP-binding pockets.

- QSAR Modeling : Train models on pyridinecarboxamide analogs (e.g., IC data) to predict bioactivity. Descriptors like polar surface area and H-bond acceptors are critical.

- ADMET Prediction : Tools like SwissADME assess permeability (e.g., blood-brain barrier penetration) and toxicity (e.g., Ames test predictions) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound's stability under oxidative conditions?

- Methodological Answer :

- Controlled Studies : Replicate conditions (e.g., HO concentration, pH, temperature) from conflicting studies. Monitor degradation via LC-MS/MS to identify oxidation products (e.g., N-oxide formation).

- Radical Scavenger Tests : Add antioxidants (e.g., BHT) to determine if degradation is radical-mediated.

- Kinetic Modeling : Fit time-dependent degradation data to zero- vs. first-order models to identify mechanism .

Safety and Handling

Q. What safety protocols are recommended for handling 2-Pyridinecarboxamide,N,N-dimethyl-(9CI) in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard). Use fume hoods for weighing and synthesis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Toxicity Screening : Perform acute toxicity assays (e.g., zebrafish embryo model) if biological activity is suspected .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.